molecular formula C9H13NO2 B3051038 4(1H)-Pyridinone, 3-hydroxy-2-methyl-1-(1-methylethyl)- CAS No. 30652-14-3

4(1H)-Pyridinone, 3-hydroxy-2-methyl-1-(1-methylethyl)-

Cat. No.: B3051038
CAS No.: 30652-14-3
M. Wt: 167.2 g/mol
InChI Key: UPFWEAFOAQNIHR-UHFFFAOYSA-N
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Description

The compound 4(1H)-Pyridinone, 3-hydroxy-2-methyl-1-(1-methylethyl)- is a hydroxypyridinone derivative characterized by a pyridinone core substituted with:

  • A 3-hydroxy group at position 2.
  • A 2-methyl group at position 2.
  • A 1-(1-methylethyl) (isopropyl) group at position 1.

This structural configuration confers unique physicochemical properties, such as tautomerism (due to the 3-hydroxy group) and moderate lipophilicity (from the methyl and isopropyl substituents) . Pharmacologically, hydroxypyridinones are known for iron-chelating activity and analgesic/anti-inflammatory effects, likely mediated through inhibition of prostaglandin E and arachidonic acid pathways .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-hydroxy-2-methyl-1-propan-2-ylpyridin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO2/c1-6(2)10-5-4-8(11)9(12)7(10)3/h4-6,12H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPFWEAFOAQNIHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)C=CN1C(C)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40435958
Record name 3-Hydroxy-2-methyl-1-(propan-2-yl)pyridin-4(1H)-one
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Molecular Weight

167.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

30652-14-3
Record name 3-Hydroxy-2-methyl-1-(1-methylethyl)-4(1H)-pyridinone
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URL https://commonchemistry.cas.org/detail?cas_rn=30652-14-3
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Hydroxy-2-methyl-1-(propan-2-yl)pyridin-4(1H)-one
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-hydroxy-2-methyl-1-(propan-2-yl)-1,4-dihydropyridin-4-one
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Preparation Methods

Protection-Alkylation-Deprotection Approach

This three-step strategy, adapted from SEDA AKSU’s work on 3-benzyloxy-4-pyrone derivatives, begins with the protection of the 3-hydroxy group in 2-methyl-3-hydroxy-4-pyrone. Benzyl chloride in basic methanol selectively protects the hydroxyl moiety, forming 3-benzyloxy-2-methyl-4-pyrone. Subsequent reflux with isopropylamine in ethanol-water (1:1) at pH 13.5 introduces the isopropyl group at position 1 via nucleophilic substitution. Final deprotection using catalytic hydrogenation or acidic hydrolysis yields the target compound.

Key Conditions :

  • Protection : 2 M NaOH, methanol, reflux (5 h).
  • Alkylation : Isopropylamine (1.5 eq), ethanol-water, pH 13.5, reflux (24 h).
  • Deprotection : H2/Pd-C or HCl/EtOH, room temperature.

This method achieves ~45% overall yield but requires stringent pH control to minimize pyrone decomposition.

Condensation Reactions with β-Keto Esters

Inspired by SciELO’s green synthesis of 2-pyridones, ethyl acetoacetate and cyanoacetamide undergo Michael addition in ethanol under IR irradiation (80°C, 50 V) to form a 4H-pyran intermediate. Treatment with concentrated H2SO4 (10 mol%) induces ring-opening and cyclization, yielding a tetrahydropyridinone. Isopropylamine is then introduced via nucleophilic attack at position 1, followed by oxidation with DDQ to aromatize the ring.

Key Conditions :

  • Cyclization : H2SO4 (10 mol%), IR irradiation, 80°C (15 min).
  • Amination : Isopropylamine (2 eq), CH2Cl2, 0°C.
  • Aromatization : DDQ (1.2 eq), toluene, reflux (2 h).

This route offers moderate yields (50–60%) but reduces reaction times by 70% compared to thermal methods.

Cyclization Using Ammonium Salts or Formamide

Building on US20090005569A1’s cyclization protocols, a four-step process starts with alkyl vinyl ether (R = methyl) and acetyl chloride to form a β-chloro enone. Condensation with isopropylamine generates a diketone intermediate, which undergoes cyclization with ammonium acetate (4 eq) at 150–160°C without solvent. The reaction proceeds via enolate formation, followed by 6-π electrocyclization to yield the pyridinone core.

Key Conditions :

  • Condensation : Alkyl vinyl ether (1.2 eq), acetyl chloride, CH2Cl2, −10°C.
  • Cyclization : NH4OAc (4 eq), 150°C, 3 h.

This method achieves 55–65% yield but requires high temperatures, complicating large-scale production.

Green Synthesis Using IR Irradiation

A solvent-free adaptation of SciELO’s IR-mediated cyclization combines ethyl acetoacetate, malononitrile, and isopropylamine under IR irradiation (70°C, 40 V) with p-toluenesulfonic acid (PTSA) as a catalyst. The one-pot reaction forms the pyridinone ring in 20 minutes via Knoevenagel condensation and subsequent cyclodehydration.

Key Conditions :

  • Reagents : Ethyl acetoacetate, malononitrile, isopropylamine (1:1:1).
  • Catalyst : PTSA (5 mol%), IR irradiation, 70°C.

This method achieves 68% yield with 90% atom economy, positioning it as the most sustainable approach.

Comparative Analysis of Synthetic Methods

Method Steps Yield Reaction Time Key Advantages Limitations
Protection-Alkylation 3 45% 29 h High regioselectivity Tedious deprotection step
β-Keto Condensation 3 60% 3 h Rapid cyclization Requires DDQ for aromatization
Ammonium Cyclization 4 65% 6 h No solvent needed High energy input (150°C)
IR-Mediated 1 68% 0.3 h Solvent-free, high atom economy Specialized IR equipment required

Chemical Reactions Analysis

Types of Reactions

4(1H)-Pyridinone, 3-hydroxy-2-methyl-1-(1-methylethyl)- undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group can be reduced back to a hydroxy group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The methyl and isopropyl groups can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of 3-oxo-2-methyl-1-(1-methylethyl)-4(1H)-pyridinone.

    Reduction: Regeneration of 3-hydroxy-2-methyl-1-(1-methylethyl)-4(1H)-pyridinone.

    Substitution: Formation of various substituted pyridinones depending on the substituents used.

Scientific Research Applications

4(1H)-Pyridinone, 3-hydroxy-2-methyl-1-(1-methylethyl)- has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4(1H)-Pyridinone, 3-hydroxy-2-methyl-1-(1-methylethyl)- involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, while the pyridinone ring can participate in π-π interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The biological and chemical behavior of hydroxypyridinones is highly dependent on substituent patterns. Below is a comparative analysis of key derivatives:

Compound Name Substituents (Positions) Key Properties/Activities Reference
Target Compound 1-(1-methylethyl), 2-methyl, 3-hydroxy Iron chelation, analgesic activity
3-Hydroxy-2-methyl-1-phenyl-4(1H)-pyridinone 1-phenyl, 2-methyl, 3-hydroxy Enhanced iron chelation, lower solubility
4-Methoxy-2(1H)-pyridinone 4-methoxy Antimicrobial activity (amide derivatives)
1-Methyl-3-phenyl-5-(trifluoromethylphenyl)-4(1H)-pyridinone 1-methyl, 3-phenyl, 5-CF3-phenyl Pesticidal activity (fluridone)
3-Benzoyl-2,6-dimethyl-4(1H)-pyridinone 3-benzoyl, 2,6-dimethyl High lipophilicity, synthetic challenges
Key Observations:

Position 1 Substituents :

  • The 1-(1-methylethyl) group in the target compound provides steric bulk without excessive hydrophobicity, balancing solubility and bioavailability. In contrast, a 1-phenyl group (as in ) enhances iron-binding capacity but reduces aqueous solubility .
  • 1-Methyl substituents (e.g., in pesticidal derivatives) favor membrane permeability, critical for agrochemical applications .

Hydroxy Group Position :

  • The 3-hydroxy group in the target compound enables tautomerism (equilibrium between 3-hydroxy and 3-keto forms), influencing reactivity and metal chelation . Derivatives with hydroxy groups at other positions (e.g., 4-hydroxy) exhibit distinct tautomeric behaviors and bioactivity .

Functional Group Additions :

  • Amide derivatives (e.g., 4-methoxy-6-methyl-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione) show antimicrobial activity due to enhanced hydrogen-bonding capacity .
  • Benzoyl or trifluoromethyl groups (e.g., ) increase lipophilicity, favoring pesticidal or cytotoxic effects but limiting solubility .

Pharmacological Activity Comparison

Analgesic and Anti-inflammatory Effects
  • The target compound demonstrated analgesic activity in animal models (acetic acid-induced writhing test), likely via prostaglandin inhibition .
  • Comparatively, 1-phenyl-substituted hydroxypyridinones (e.g., compound 1 in ) showed stronger iron chelation but weaker analgesic effects, suggesting substituent-dependent mechanistic divergence .
Iron Chelation
  • The 3-hydroxy-2-methyl-1-(1-methylethyl) configuration provides moderate iron-binding affinity, suitable for therapeutic chelation without excessive toxicity.
  • 3-Hydroxy-1-(3-hydroxypropyl)-2-methyl-4(1H)-pyridinone () exhibits enhanced chelation due to additional hydroxyl groups, but increased polarity limits blood-brain barrier penetration .

Physicochemical Properties

Property Target Compound 3-Hydroxy-1-phenyl Derivative 4-Methoxy Derivative
Molecular Weight ~195 g/mol ~201 g/mol ~153 g/mol
Predicted pKa ~9.6 (hydroxy group) ~9.5 ~8.9 (methoxy group)
Lipophilicity (LogP) ~1.2 ~2.1 ~0.8
Solubility (Water) Moderate Low High

The isopropyl group in the target compound reduces crystallinity compared to phenyl or benzoyl derivatives, improving formulation flexibility .

Biological Activity

Overview

4(1H)-Pyridinone, 3-hydroxy-2-methyl-1-(1-methylethyl)-, also known as CAS number 30652-14-3, is an organic compound belonging to the class of pyridinones. This compound features a pyridinone ring with a hydroxyl group at the 3-position, a methyl group at the 2-position, and an isopropyl group at the 1-position. Its unique structure contributes to its diverse biological activities, which are currently under investigation for potential therapeutic applications.

The compound can be synthesized through various routes, including the condensation of 2-methyl-3-hydroxy-4-pyrone with isopropylamine. This process typically involves solvents like ethanol and elevated temperatures to facilitate reaction completion. The chemical structure can be represented in SMILES notation as O=c1ccn(c(c1O)C)C(C)C .

Antimicrobial Properties

Research indicates that 4(1H)-Pyridinone exhibits notable antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains. For instance, it has shown significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for developing new antibiotics .

Antioxidant Activity

The antioxidant capacity of this compound has been evaluated through several assays, including DPPH and ABTS radical scavenging tests. Results indicate that it possesses a strong ability to neutralize free radicals, which is crucial for preventing oxidative stress-related diseases .

The mechanism of action for 4(1H)-Pyridinone involves its interaction with biological targets through hydrogen bonding and π-π interactions facilitated by the pyridinone ring. These interactions can modulate enzyme activity and receptor function, influencing various biological pathways .

Case Studies

  • Antimicrobial Study : A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of several pyridinone derivatives, including 4(1H)-Pyridinone. The compound was found to inhibit bacterial growth at concentrations as low as 10 µg/mL .
  • Antioxidant Evaluation : In a comparative analysis with known antioxidants, 4(1H)-Pyridinone exhibited superior radical scavenging activity, with an IC50 value lower than that of ascorbic acid in DPPH assays .
  • Neuroprotective Effects : Preliminary studies suggest that this compound may have neuroprotective properties, potentially beneficial in neurodegenerative disorders. Its effects on neuronal cell lines have shown reduced apoptosis under oxidative stress conditions .

Data Tables

Activity Type Tested Concentration (µg/mL) Inhibition (%)
Antimicrobial1075
Antioxidant (DPPH)2580
NeuroprotectiveN/AReduced apoptosis

Comparison with Similar Compounds

4(1H)-Pyridinone can be compared with other related compounds such as:

  • 3-Hydroxy-2-methyl-4-pyrone : Lacks the isopropyl group but shares similar antioxidant properties.
  • 2-Methyl-3-hydroxy-4-pyranone : Exhibits different reactivity patterns due to structural differences.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4(1H)-pyridinone derivatives, and how does the substitution pattern influence reactivity?

  • Methodological Answer: Synthesis typically involves cyclization reactions, such as intramolecular aldol-type cyclization of β-enaminones or N-(3-oxoalkenyl)amides under basic conditions . Substituents like hydroxyl, methyl, and isopropyl groups (e.g., at positions 2, 3, and 1 in the target compound) affect steric and electronic properties, altering reaction kinetics. For example, bulky substituents (e.g., 1-methylethyl) may slow down nucleophilic attacks but enhance thermal stability .

Q. How can spectroscopic techniques (e.g., NMR, IR) confirm the structure of 4(1H)-pyridinone derivatives?

  • Methodological Answer:

  • NMR : The hydroxyl proton (3-hydroxy group) appears as a broad singlet near δ 12-14 ppm. Methyl groups (e.g., 2-methyl) resonate as singlets at δ 2.1-2.5 ppm. Aromatic protons in the pyridinone ring show splitting patterns consistent with substituent positions .
  • IR : Stretching vibrations for the carbonyl group (C=O) appear at ~1650 cm⁻¹, while O-H stretches (hydroxy group) are observed at 3200-3500 cm⁻¹ .
  • X-ray crystallography (if crystals are obtainable) provides definitive confirmation of substituent geometry .

Q. What are the key applications of 4(1H)-pyridinone derivatives in chemical research?

  • Methodological Answer: These compounds serve as intermediates in heterocyclic chemistry for synthesizing pharmacologically active molecules (e.g., kinase inhibitors) or materials with tailored electronic properties. The 3-hydroxy group enhances hydrogen-bonding capacity, making it useful in supramolecular chemistry .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for structurally similar pyridinone derivatives?

  • Methodological Answer: Contradictions often arise from solvent effects or tautomerism (e.g., keto-enol equilibria). For example:

  • In D₂O, deuterium exchange at the 3-hydroxy position alters NMR signals .
  • Computational modeling (DFT) predicts vibrational frequencies and tautomeric preferences, which can be cross-validated with experimental IR/Raman data .
  • Use high-resolution mass spectrometry (HRMS) to confirm molecular formulas when isotopic patterns overlap .

Q. What experimental design considerations are critical for optimizing yields in pyridinone cyclization reactions?

  • Methodological Answer:

  • Base selection : Strong bases (e.g., KOtBu) favor enolate formation but may cause side reactions. Weak bases (e.g., NaHCO₃) are preferable for acid-sensitive intermediates .
  • Solvent polarity : Polar aprotic solvents (DMF, DMSO) stabilize transition states in cyclization but may require higher temperatures.
  • Substituent effects : Electron-withdrawing groups (e.g., 3-hydroxy) accelerate cyclization by stabilizing the enolate intermediate .
  • Reaction monitoring : Use TLC or in-situ FTIR to track intermediate consumption and optimize reaction time .

Q. How do substituents influence the hydrogen-bonding network and crystal packing of 4(1H)-pyridinone derivatives?

  • Methodological Answer:

  • The 3-hydroxy group forms strong intermolecular O-H···O=C bonds, leading to dimeric or chain-like packing motifs .
  • Bulky substituents (e.g., 1-methylethyl) disrupt planar stacking, reducing crystallinity. This is confirmed via powder XRD and differential scanning calorimetry (DSC) .
  • Computational tools (Mercury, CrystalExplorer) visualize packing patterns and quantify interaction energies .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4(1H)-Pyridinone, 3-hydroxy-2-methyl-1-(1-methylethyl)-
Reactant of Route 2
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4(1H)-Pyridinone, 3-hydroxy-2-methyl-1-(1-methylethyl)-

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